N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with phenylacetyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide in ethanol under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The exact mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The furan and thiadiazole rings may facilitate binding to specific sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the combination of its furan, thiadiazole, and phenylacetamide groups. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) |
InChI Key |
CFWUDFCCWDVQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.